molecular formula C13H16F3NO2 B1372701 2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate CAS No. 1087798-17-1

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate

Cat. No.: B1372701
CAS No.: 1087798-17-1
M. Wt: 275.27 g/mol
InChI Key: VFGCFMJWJULUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. The compound is characterized by its molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol .

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate typically involves the reaction of 2,6-diethylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate can be compared with other phenylcarbamates, such as:

  • 2,2,2-Trifluoroethyl phenylcarbamate
  • 2,2,2-Trifluoroethyl 4-methylphenylcarbamate
  • 2,2,2-Trifluoroethyl 3,5-dimethylphenylcarbamate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of trifluoroethyl and diethylphenyl groups in this compound contributes to its distinct reactivity and potential uses.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-3-9-6-5-7-10(4-2)11(9)17-12(18)19-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGCFMJWJULUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222956
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087798-17-1
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087798-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-(2,6-diethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(2,6-diethylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.